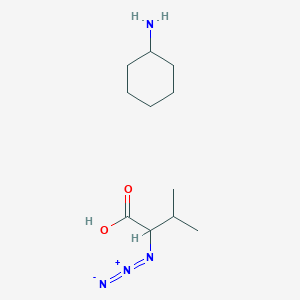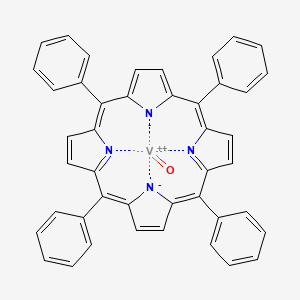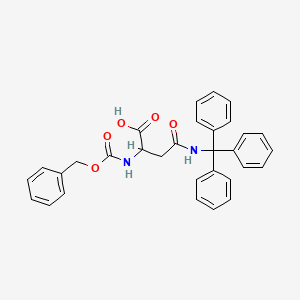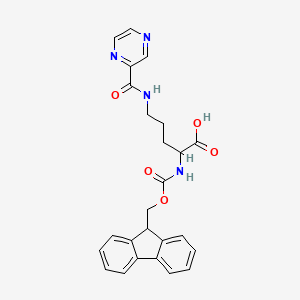![molecular formula C22H26O5 B13390328 4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol](/img/structure/B13390328.png)
4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to the class of hydroxyisoflavans and is characterized by its unique chemical structure, which includes hydroxy groups at positions 2’ and 4’, methoxy groups at positions 5 and 7, and a prenyl group at position 6 . This compound has garnered significant interest due to its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glyasperin D involves several steps, starting from basic organic compounds. The key steps include the introduction of hydroxy, methoxy, and prenyl groups at specific positions on the isoflavan backbone. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Glyasperin D is primarily based on the extraction from Glycyrrhiza uralensis roots. The extraction process involves drying and grinding the roots, followed by supercritical CO2 extraction with ethanol as a modifier . This method ensures the efficient isolation of Glyasperin D along with other phenolic compounds.
化学反応の分析
Types of Reactions: Glyasperin D undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Glyasperin D, each with unique chemical and pharmacological properties.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the cosmetic industry for its skin-whitening and anti-aging properties.
作用機序
The mechanism of action of Glyasperin D involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Glyasperin D scavenges free radicals and inhibits oxidative enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as nuclear factor kappa-B (NF-κB) and prostaglandins, reducing inflammation.
Antimicrobial Activity: Glyasperin D disrupts the cell membrane integrity of microorganisms, leading to their death.
類似化合物との比較
Glyasperin D is unique among hydroxyisoflavans due to its specific substitution pattern. Similar compounds include:
Glyasperin A: Another hydroxyisoflavan with different substitution patterns.
Glyasperin B: Similar structure but with variations in the position of hydroxy and methoxy groups.
Glycyrrhizic Acid: A major component of licorice with distinct pharmacological properties.
These compounds share some pharmacological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of Glyasperin D.
特性
IUPAC Name |
4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMAUIOCNQXFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)

![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)


![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)


![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)

